Bicyclo[4.2.1]nonane-9,9-dicarboxylic acid
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Overview
Description
Bicyclo[4.2.1]nonane-9,9-dicarboxylic acid is a unique organic compound characterized by its bicyclic structure. This compound contains a bicyclo[4.2.1]nonane core with two carboxylic acid groups attached at the 9th position. The structure includes a five-membered ring, a seven-membered ring, and an eight-membered ring, making it a fascinating subject for chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.2.1]nonane-9,9-dicarboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent functionalization steps introduce the carboxylic acid groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.1]nonane-9,9-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carboxylic acid groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Bicyclo[4.2.1]nonane-9,9-dicarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of bicyclo[4.2.1]nonane-9,9-dicarboxylic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological pathways and molecular interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic structures like bicyclo[3.3.1]nonane derivatives. These compounds share structural similarities but differ in the arrangement and functionalization of their rings .
Uniqueness
Bicyclo[4.2.1]nonane-9,9-dicarboxylic acid is unique due to its specific ring structure and the presence of two carboxylic acid groups. This combination provides distinct chemical properties and reactivity compared to other bicyclic compounds .
Properties
CAS No. |
62858-91-7 |
---|---|
Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
bicyclo[4.2.1]nonane-9,9-dicarboxylic acid |
InChI |
InChI=1S/C11H16O4/c12-9(13)11(10(14)15)7-3-1-2-4-8(11)6-5-7/h7-8H,1-6H2,(H,12,13)(H,14,15) |
InChI Key |
XHGIGHINQAULTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CCC(C1)C2(C(=O)O)C(=O)O |
Origin of Product |
United States |
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